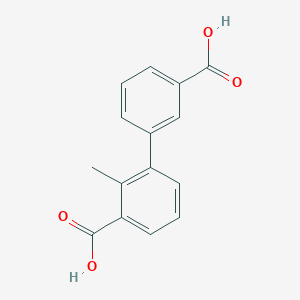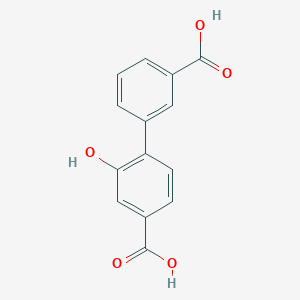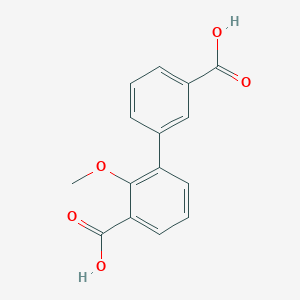
3-(3-Carboxyphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carboxyphenyl)-2-methylbenzoic acid, or 3-CPMB, is an important intermediate compound in the synthesis of many pharmaceuticals, food additives, and other chemicals. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150 °C. 3-CPMB is used in a variety of laboratory experiments, as it is known to be an effective and versatile reagent.
科学研究应用
3-CPMB has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, and it is also used as a catalyst in a variety of reactions. Additionally, it is used as an inhibitor in enzyme-catalyzed reactions, and it is also used as a ligand in the coordination of transition metals. Furthermore, 3-CPMB is used as a substrate for the preparation of polymeric materials.
作用机制
The mechanism of action of 3-CPMB is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-CPMB molecule and the substrate molecule. This covalent bond is then broken down to form a new molecule. The new molecule is then further transformed into the desired product.
Biochemical and Physiological Effects
3-CPMB has been shown to have an inhibitory effect on certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-CPMB has been shown to have anti-inflammatory and antioxidant properties. Furthermore, 3-CPMB has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-CPMB has several advantages for lab experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable under most conditions, and it is non-toxic. Furthermore, it is soluble in a variety of solvents, and it is relatively easy to handle. However, 3-CPMB has some limitations for lab experiments. It has a low solubility in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of strong acids or bases.
未来方向
The future directions for 3-CPMB research are numerous. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of organic compounds and its potential as a catalyst in a variety of reactions. Furthermore, further research could be conducted to explore its potential as an inhibitor in enzyme-catalyzed reactions and its potential as a ligand in the coordination of transition metals. Finally, further research could be conducted to explore its potential as a substrate for the preparation of polymeric materials.
合成方法
3-CPMB can be synthesized by the reaction of 3-carboxybenzaldehyde and 2-methylbenzoic acid in the presence of a base. The reaction is conducted in a solvent such as ethanol or methanol at a temperature of 80-90°C. The product is isolated by crystallization and purified by recrystallization. The yield of the product is typically greater than 95%.
属性
IUPAC Name |
3-(3-carboxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLHPZDJWWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689888 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-92-5 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














